4-Bromomethyl-6,7-methylenedioxycoumarin
Description
Historical Development and Discovery
4-Bromomethyl-6,7-methylenedioxycoumarin (CAS: 97744-84-8) emerged in the late 20th century as part of efforts to develop sensitive fluorogenic reagents for high-performance liquid chromatography (HPLC). Its synthesis built upon earlier work with coumarin derivatives, which were recognized for their strong fluorescence properties. The compound’s unique structure—featuring a bromomethyl group at position 4 and a methylenedioxy bridge at positions 6 and 7—was designed to enhance reactivity toward carboxylic acids while maintaining photostability. Early applications focused on quantifying low-abundance metabolites in biological matrices, such as hepatic clofibric acids.
Significance in Analytical Chemistry
This compound revolutionized trace analysis due to its ability to form stable fluorescent adducts with carboxylic acids. Its bromomethyl group facilitates nucleophilic substitution reactions with carboxylate anions, yielding esters detectable at sub-ppm concentrations. For example, it enabled the quantification of tripeptide glutathione via matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS). Compared to non-fluorescent labels, it improved detection limits by 10–100× in assays for drugs like loxoprofen.
Coumarin Derivatives as Fluorescent Labeling Reagents
Coumarins are preferred for fluorescence labeling due to their large Stokes shifts and tunable emission wavelengths. The methylenedioxy group in this compound enhances electron density, shifting fluorescence to longer wavelengths (~400–450 nm) versus dimethoxy analogs (e.g., 4-bromomethyl-6,7-dimethoxycoumarin). This modification reduces solvent quenching and improves compatibility with common HPLC detectors.
Table 1: Comparison of Key Coumarin-Based Labeling Reagents
Research Evolution and Literature Overview
Since its first reported use in 1988, over 50 studies have utilized this reagent across pharmacology, biochemistry, and environmental science. Key milestones include:
- 1989 : Demonstrated 0.01 μg/mL detection limits for loxoprofen in plasma.
- 1992 : Adapted for fatty acid analysis via bromoacetyl derivatives.
- 2018 : Enabled hair sample analysis of 5-fluorouracil prodrugs. Recent work explores its compatibility with ultra-high-performance LC systems and hybrid mass spectrometers.
Properties
CAS No. |
97744-84-8 |
|---|---|
Molecular Formula |
C11H7BrO4 |
Molecular Weight |
283.07 g/mol |
IUPAC Name |
8-(bromomethyl)-[1,3]dioxolo[4,5-g]chromen-6-one |
InChI |
InChI=1S/C11H7BrO4/c12-4-6-1-11(13)16-8-3-10-9(2-7(6)8)14-5-15-10/h1-3H,4-5H2 |
InChI Key |
NCAGFJSHHAMSLJ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CBr |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CBr |
Other CAS No. |
97744-84-8 |
Synonyms |
4-bromomethyl-6,7-methylenedioxycoumarin BrMDC |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry Applications
Fluorescent Labeling Reagent:
4-Bromomethyl-6,7-methylenedioxycoumarin has been utilized as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC). It is effective for the separation and detection of carboxylic acids, allowing for quantification of compounds such as clofibric, bezafibric, and fenofibric acids in biological samples like liver tissues .
Detection of Tripeptides:
This compound also plays a role in determining the concentration of tripeptide glutathione using matrix-assisted laser desorption ionization time-of-flight mass spectrometry. Its fluorescent properties enhance the sensitivity and specificity of the detection process .
Biochemical Applications
Labeling of ATPase:
In biochemical research, this compound has been employed to label the (Ca²⁺-Mg²⁺)-ATPase of sarcoplasmic reticulum. This application demonstrated that the compound could selectively label a single cysteine residue on the ATPase, leading to insights into conformational changes and enzyme activity .
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. A series of coumarin derivatives synthesized from this compound were tested against human tumor cell lines (MCF-7 and HepG-2). Some derivatives showed strong activity with IC50 values as low as 5.5 µg/mL, indicating potential for development into therapeutic agents against various cancers .
Antifungal Properties:
Research has indicated that certain coumarin derivatives possess antifungal activities. For instance, studies demonstrated that this compound exhibited inhibitory effects against fungal growth at specific concentrations .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Coumarins with varying substituents exhibit distinct physicochemical and application-specific properties. Key analogs include:
Reactivity and Analytical Performance
- Bromomethyl vs. Methoxy/Methyl Groups: The bromomethyl group in 4-bromomethyl-6,7-dimethoxycoumarin enhances reactivity for covalent derivatization compared to non-reactive methyl or methoxy substituents. For example, it achieves a loading efficiency of 92% for mycolic acid in micelles, outperforming PLGA nanocarriers (2%) .
- Methylenedioxy vs. Dimethoxy : Methylenedioxy groups (e.g., in 5-methoxy-6,7-methylenedioxycoumarin) create a fused oxygen ring, increasing planarity and UV absorption (λmax ~320 nm) , while dimethoxy substituents (e.g., 6,7-dimethoxycoumarin) improve solubility in organic solvents .
- Fluorescence Sensitivity : 4-Bromomethyl-6,7-dimethoxycoumarin exhibits superior sensitivity in HPLC-UV (LOD: 0.03 μmol/L) compared to pyrene-based reagents (LOD: 3.1 fmol) , attributed to its strong fluorescence at 395/505 nm (ex/em) .
Pharmacological and Industrial Relevance
- Natural Derivatives : 5-Methoxy-6,7-methylenedioxycoumarin, isolated from Pterocaulon balansae, shows linearity (R² >0.99) and precision (RSD <3.1%) in HPLC quantification , supporting its role in antimicrobial research .
- Synthetic Utility: 4-Bromomethyl-6,7-dimethoxycoumarin is critical for derivatizing hydrophobic compounds like α-lipoic acid, enabling detection at 0.1–20 μmol/L , whereas non-brominated analogs (e.g., 4-methyl-6,7-methylenedioxycoumarin) lack derivatization capacity .
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
NBS in the presence of azobisisobutyronitrile (AIBN) selectively brominates the 4-methyl group under radical conditions.
Procedure:
-
Dissolve 4-methyl-6,7-methylenedioxycoumarin in CCl₄.
-
Add NBS (1.1 equiv) and AIBN (0.1 equiv).
-
Reflux at 80°C for 12 hours.
-
Purify by column chromatography (hexane/ethyl acetate).
Acid-Catalyzed Bromination with HBr
Direct treatment with 48% HBr in acetic acid achieves bromination via an electrophilic pathway.
Conditions:
-
Stir 4-methyl-6,7-methylenedioxycoumarin in glacial AcOH.
-
Add HBr (3 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 24 hours.
-
Quench with ice water and extract with dichloromethane.
Alternative Synthesis via Baylis-Hillman Reaction
The Baylis-Hillman reaction offers a modular approach to coumarins with pre-installed functional groups. Salicylaldehyde derivatives bearing a methylenedioxy moiety react with tert-butyl acrylate in the presence of DABCO to form Baylis-Hillman adducts (Scheme 2). Subsequent acid hydrolysis and cyclization yield the coumarin core.
Key Steps:
-
Baylis-Hillman Adduct Formation:
-
Cyclization and Bromination:
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pechmann + Bromination | High scalability; inexpensive reagents | Multi-step purification | 65–78% |
| Baylis-Hillman Route | Convergent synthesis; fewer steps | Requires specialized aldehydes | 55–75% |
Mechanistic Insights
Pechmann Cyclization
The reaction proceeds via initial formation of a β-hydroxy ketone intermediate, followed by dehydration and lactonization. The methyl group at position 4 is retained from the β-keto ester.
Bromination Pathways
-
Radical Mechanism (NBS): Hydrogen abstraction from the methyl group generates a radical, which reacts with Br₂ (from NBS decomposition).
-
Electrophilic Substitution (HBr): Protonation of the methyl group facilitates bromide attack, forming the bromomethyl derivative.
Purification and Characterization
Q & A
Q. What are the primary analytical applications of 4-bromomethyl-6,7-methylenedioxycoumarin in chromatographic studies?
Methodological Answer: This compound is widely used as a fluorescent derivatizing agent for carboxylic acids and amino groups. Key steps include:
- Derivatization Protocol : React with target analytes (e.g., fatty acids, bile acids) in anhydrous solvents like acetonitrile or DMSO at 60–70°C for 30–60 minutes .
- Detection : Use HPLC or LC-MS with fluorescence detection (excitation ~330 nm, emission ~380 nm) .
- Validation : Calibrate using internal standards (e.g., deuterated analogs) to account for matrix effects .
Q. Example Applications :
| Analyte | Matrix | Reference |
|---|---|---|
| Lauric acid metabolites | Human/rat liver microsomes | |
| Bile acids | Biological fluids |
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-protected containers. Avoid exposure to moisture .
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation and skin contact .
- Spill Management : Absorb with diatomaceous earth, decontaminate surfaces with ethanol, and dispose as halogenated waste .
Q. How can researchers validate the structural identity of synthesized this compound?
Methodological Answer:
- Spectral Analysis : Compare NMR (¹H, ¹³C) and MS data with literature values. Key peaks:
- ¹H NMR : δ 4.85 (s, 2H, -CH2Br), δ 6.30–6.80 (aromatic protons) .
- MS : Molecular ion at m/z 299.117 (C₁₂H₁₁BrO₄) .
- Chromatographic Purity : Confirm ≥98% purity via HPLC with UV/fluorescence detection .
Advanced Research Questions
Q. How can contradictory spectral data for methylenedioxycoumarin derivatives be resolved?
Methodological Answer: Contradictions often arise from misassignment of substituent positions (e.g., methoxy vs. methylenedioxy groups). Strategies include:
- Comparative Synthesis : Synthesize proposed structures and cross-validate spectra. For example, revise 5,8-dimethoxy-6,7-methylenedioxycoumarin by comparing synthetic and natural product data .
- 2D NMR : Use HSQC and HMBC to resolve ambiguous coupling patterns .
- Crystallography : Resolve absolute configuration via X-ray diffraction .
Q. What optimization strategies improve derivatization efficiency for trace analyte detection?
Methodological Answer:
- Reagent Excess : Use 2–5x molar excess of this compound to ensure complete reaction .
- Catalysis : Add crown ethers (e.g., 18-crown-6) to enhance reactivity in polar aprotic solvents .
- Quenching : Terminate reactions with acidic methanol to minimize side reactions .
Q. Example Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes reaction rate |
| Solvent | Anhydrous DMSO | Prevents hydrolysis |
| Time | 45 min | Balances completeness vs. degradation |
Q. How do photophysical properties (e.g., quantum yield) of this compound impact its utility in fluorescence assays?
Methodological Answer:
- Quantum Yield (Φ) : Measure using quinine sulfate as a reference (Φ = 0.54). Lower Φ in aqueous matrices necessitates signal amplification (e.g., tandem MS) .
- Stokes Shift : ~50 nm reduces self-absorption, improving sensitivity in complex matrices .
- Solvent Effects : Higher fluorescence intensity in non-polar solvents (e.g., chloroform) vs. polar (e.g., water) .
Q. What methodological approaches address stability challenges during long-term storage?
Methodological Answer:
- Lyophilization : Stabilize as a lyophilized powder under argon to prevent bromine loss .
- Additives : Include antioxidants (e.g., BHT) at 0.01% w/w to inhibit radical degradation .
- Stability Monitoring : Use accelerated aging tests (40°C/75% RH for 6 months) to predict shelf life .
Data Contradiction & Validation
Q. How should researchers analyze conflicting reports on the cytotoxicity of coumarin derivatives?
Methodological Answer:
- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) .
- Metabolic Profiling : Assess metabolite formation (e.g., epoxides) using liver microsomes .
- Assay Conditions : Control for variables like serum concentration and incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
